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Introduction
Tofacitinib is an oral Janus kinase (JAK) inhibitor that has demonstrated efficacy in the

treatment of psoriatic arthritis (PsA). It functions by modulating cytokine signaling pathways that

are crucial in the pathogenesis of PsA. These application notes provide an overview of the use

of Tofacitinib in preclinical PsA research models, including in vitro, ex vivo, and in vivo

applications. Detailed protocols for key experiments are provided to facilitate the study of

Tofacitinib's mechanism of action and therapeutic potential.

Mechanism of Action: The JAK-STAT Signaling
Pathway
Psoriatic arthritis is driven by pro-inflammatory cytokines that signal through the Janus kinase-

signal transducer and activator of transcription (JAK-STAT) pathway. Tofacitinib primarily

inhibits JAK1 and JAK3, thereby interfering with the signaling of several key cytokines

implicated in PsA, such as interleukin-6 (IL-6), IL-17, and IL-23. This inhibition leads to a

reduction in the phosphorylation of STAT proteins, preventing their translocation to the nucleus

and subsequent transcription of inflammatory genes.
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Tofacitinib inhibits the JAK-STAT signaling pathway.
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Data Presentation
In Vitro & Ex Vivo Efficacy of Tofacitinib
The following tables summarize the quantitative effects of Tofacitinib in in vitro and ex vivo

models of psoriatic arthritis.

Table 1: Effect of Tofacitinib on Psoriatic Arthritis Synovial Fibroblasts (PsA-FLS)

Parameter Treatment Outcome Significance

p-STAT1 Expression Tofacitinib (1 µM)
Significantly

decreased
p < 0.05[1][2]

p-STAT3 Expression Tofacitinib (1 µM)
Significantly

decreased
p < 0.05[1][2]

Cell Migration Tofacitinib (1 µM) Significantly inhibited p < 0.05[1][2]

Cell Invasion Tofacitinib (1 µM) Significantly inhibited p < 0.05[1][2]

Table 2: Effect of Tofacitinib on Psoriatic Arthritis Synovial Explants

Parameter Treatment Outcome Significance

IL-6 Secretion Tofacitinib (1 µM)
Significantly

decreased
p < 0.05[1][2]

IL-8 Secretion Tofacitinib (1 µM)
Significantly

decreased
p < 0.05[1][2]

MCP-1 Secretion Tofacitinib (1 µM)
Significantly

decreased
p < 0.05[1][2]

MMP-3 Secretion Tofacitinib (1 µM)
Significantly

decreased
p < 0.05[1][2]

In Vivo Efficacy of Tofacitinib
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The following table summarizes the quantitative effects of Tofacitinib in an IL-23 minicircle-

induced mouse model of psoriatic arthritis.

Table 3: Effect of Tofacitinib in an IL-23 Minicircle Mouse Model of PsA

Parameter Treatment Vehicle Tofacitinib Significance

Ankle Thickness

(mm)

50 mg/kg/day

(gavage)
3.9 1.9 p = 0.001[3]

Plasma TARC
50 mg/kg/day

(gavage)
-

1.56-fold

increase
p = 0.0027[3]

Plasma MDC
50 mg/kg/day

(gavage)
- 2.1-fold increase p = 0.002[3]

Plasma Eotaxin
50 mg/kg/day

(gavage)
- 6.2-fold increase p = 0.0002[3]
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Workflow for in vitro and ex vivo Tofacitinib studies.

Protocol 1: In Vitro Treatment of Psoriatic Arthritis Synovial Fibroblasts (PsA-FLS)

Isolation and Culture of PsA-FLS:

Obtain synovial tissue from patients with active PsA during arthroscopy.

Mince the tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to isolate

synovial fibroblasts.
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Culture the isolated PsA-FLS in a suitable medium (e.g., DMEM supplemented with 10%

FBS, penicillin, and streptomycin) at 37°C in a humidified 5% CO2 incubator.

Use cells between passages 3 and 6 for experiments to ensure a stable phenotype.

Tofacitinib Treatment:

Seed PsA-FLS in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-

well plates for viability assays).

Allow cells to adhere and grow to 70-80% confluency.

Starve the cells in a serum-free medium for 12-24 hours before treatment.

Prepare a stock solution of Tofacitinib in DMSO.

Treat the cells with Tofacitinib at a final concentration of 1 µM. Use a vehicle control

(DMSO) at the same final concentration.

Incubate for the desired time period (e.g., 24 hours for protein analysis).

Western Blot for p-STAT1 and p-STAT3:

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against p-STAT1 (Tyr701) and p-STAT3

(Tyr705) overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.
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Detect the protein bands using an ECL detection system.

Normalize the results to total STAT1/STAT3 or a housekeeping protein like β-actin.

Migration and Invasion Assays:

Use a Boyden chamber assay with transwell inserts (8 µm pore size).

For invasion assays, coat the inserts with Matrigel.

Seed serum-starved PsA-FLS in the upper chamber in a serum-free medium containing

Tofacitinib (1 µM) or vehicle.

Add a chemoattractant (e.g., 10% FBS) to the lower chamber.

Incubate for 24-48 hours.

Remove non-migrated/invaded cells from the top of the insert.

Fix and stain the cells that have migrated/invaded to the bottom of the membrane with

crystal violet.

Count the number of stained cells in several microscopic fields to quantify

migration/invasion.

Protocol 2: Ex Vivo Treatment of Psoriatic Arthritis Synovial Explants

Synovial Explant Culture:

Obtain synovial tissue from PsA patients and cut it into small pieces (2-3 mm).

Place the explants in a 24-well plate with a serum-free medium.

Allow the explants to equilibrate for 24 hours.

Tofacitinib Treatment:

Replace the medium with fresh serum-free medium containing Tofacitinib (1 µM) or vehicle

control.
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Culture the explants for 48-72 hours.

ELISA for Cytokine Measurement:

Collect the culture supernatants after the treatment period.

Measure the concentrations of IL-6 and IL-8 using commercially available ELISA kits

according to the manufacturer's instructions.

Normalize the cytokine concentrations to the weight of the synovial tissue explant.

In Vivo Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disease Induction

Treatment

Analysis

Intravenous injection of
IL-23 minicircle DNA into mice

Development of PsA-like
phenotype (7 days)

Daily gavage with Tofacitinib
(50 mg/kg) or Vehicle

Treatment for 14 days

Measure ankle thickness
and clinical score

Collect plasma and
synovial tissue

Analyze cytokines/chemokines
(LEGENDPlex, ELISA)

Click to download full resolution via product page

Workflow for in vivo Tofacitinib studies.

Protocol 3: Tofacitinib in an IL-23 Minicircle-Induced Mouse Model of PsA

Animal Model:

Use B10.RIII mice for this model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1669559?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induce psoriatic arthritis by a single intravenous (hydrodynamic) injection of 3 µg of IL-23

minicircle DNA.

Tofacitinib Treatment:

Seven days after the IL-23 minicircle injection, begin daily treatment with Tofacitinib.

Administer Tofacitinib at a dose of 50 mg/kg by oral gavage.

Prepare the Tofacitinib suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

Treat a control group of mice with the vehicle alone.

Continue the treatment for 14 days.

Assessment of Disease Severity:

Monitor the mice regularly for signs of arthritis, including joint swelling and redness.

Measure ankle thickness using a digital caliper at regular intervals throughout the study.

A clinical scoring system can be used to assess the severity of arthritis in each paw (e.g.,

0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and

erythema; 3 = severe swelling and erythema extending to the ankle and digits).

Sample Collection and Analysis:

At the end of the treatment period (day 20 post-injection), euthanize the mice.

Collect blood via cardiac puncture for plasma separation.

Measure plasma levels of cytokines and chemokines using a multiplex immunoassay

(e.g., LEGENDPlex™).

Dissect the ankle joints for histological analysis to assess synovial inflammation, cartilage

damage, and bone erosion.

Conclusion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tofacitinib effectively modulates inflammatory responses in various preclinical models of

psoriatic arthritis by inhibiting the JAK-STAT signaling pathway. The provided protocols offer a

framework for investigating the cellular and molecular effects of Tofacitinib and can be adapted

for the evaluation of other JAK inhibitors or novel therapeutic agents for psoriatic arthritis.

These models are valuable tools for understanding disease pathogenesis and for the

preclinical development of new treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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